3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities and potential therapeutic applications. This specific compound is characterized by the presence of a bromine atom and a cyclopropylmethyl group, which contribute to its unique chemical properties and biological interactions. The compound's molecular formula is and its molecular weight is approximately 282.18 g/mol .
The synthesis of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several methods:
The molecular structure of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be represented in various formats:
InChI=1S/C13H16BrNO/c14-11-7-10-9(8-12(11)15)4-2-1-3-6(10)5-13(8)16/h7-8H,1-6H2
Canonical SMILES: C1CC2=C(C(C1)C(=O)N(C2)C(C)Br)C(C)C
These representations illustrate the compound's complex ring structure and functional groups that are crucial for its reactivity and biological activity .
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one participates in various chemical reactions:
Some notable reactions include:
These reactions can lead to various substituted quinoline derivatives that may have enhanced biological properties .
The mechanism of action for 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets within biological systems. The bromine atom and the carbonyl group play critical roles in binding to enzymes or receptors:
The precise pathways depend on the biological context and the specific derivatives formed during chemical reactions .
The physical and chemical properties of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.18 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties indicate that while some data are available, further studies are needed to fully characterize this compound's physical state under different conditions .
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: